molecular formula C6H5NO2 B1296277 5-Hydroxypicolinaldehyde CAS No. 31191-08-9

5-Hydroxypicolinaldehyde

Cat. No.: B1296277
CAS No.: 31191-08-9
M. Wt: 123.11 g/mol
InChI Key: HSODMUBHOXGNNQ-UHFFFAOYSA-N
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Description

5-Hydroxypicolinaldehyde is an organic compound with the molecular formula C6H5NO2. It is a derivative of picolinaldehyde, characterized by the presence of a hydroxyl group at the fifth position of the pyridine ring. This compound is known for its yellow crystalline appearance and is utilized in various scientific fields, including medicinal chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxypicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-hydroxy-2-formylpyridine with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by filtration and drying .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxypicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing metal-chelating agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Hydroxypicolinaldehyde involves its ability to chelate metal ions, particularly iron. This property is exploited in medicinal chemistry for designing metal-chelating drugs. The compound interacts with metal ions through its hydroxyl and aldehyde groups, forming stable complexes. These interactions can inhibit metal-dependent enzymes and disrupt cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison: 5-Hydroxypicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

5-hydroxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSODMUBHOXGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299068
Record name 5-hydroxypicolinaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID50299068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31191-08-9
Record name 31191-08-9
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Record name 5-hydroxypicolinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypyridine-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of 21.8 g of 5-hydroxy-2-picoline (0.2 mol) in 200 mL of glacial acetic acid was added 18 mL of 30% hydrogen peroxide (0.159 mol) in one portion. The mixture was heated in an oil bath at 80°-85° C. with stirring for 3 h. Then another 18 mL of hydrogen peroxide was added and the mixture was stirred for 3 h at the same temperature. Excess solvent was removed in vacuo followed by the addition of acetone, which caused the pyridine N-oxide to crystallize. Without further purification, 200 mL of acetic anhydride was added to the solid and the mixture was heated at 120° C. with stirring in an oil bath for 2 h. After cooling to room temperature, excess acetic anhydride was removed by high vacuum distillation. The oily material was again oxidized with 30% hydrogen peroxide twice and rearranged with acetic anhydride following the same procedure and amounts depicted above. The black oily material obtained was hydrolyzed with 200 mL of 1N HCl (0.2 mol) at room temperature for 3 weeks (hydrolysis at higher temperature may be harmful to the pyridine nucleus). The mixture was neutralized with anhydrous sodium carbonate, indicated by litmus paper and then extracted three times with 300 mL of diethylether. The combined ether extracts were dried (MgSO4), filtered and evaporated to leave a solid material in a small mount of oil. The pure product (7.8 g, 32%) was obtained by filtering the solid, followed by washing it with a small amount of ether. It is yellow in color and shows a sharp melting point at 186°-187° C. 1H NMR (d6 -DMSO) d: 11.i0 (br. s, 1H, OH); 9.87 (s, 1H, CHO); 8.35 (d, J=2Hz, 1H); 7.58 (d, J=9 Hz, 1H); 7.35 (d of d, J=2Hz, 9Hz, 1H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18 mL
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reactant
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Name
Quantity
200 mL
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
32%

Synthesis routes and methods II

Procedure details

N-[5-(N',N'-Dimethylcarbamoyl)hydroxy-2-pyridine methylene] hydroxylamine. Dimethylcarbamoyl chloride (5.2 mL, 57 mmol) was added to a solution of N-(5-hydroxy-2-pyridinemethylene) hydroxylamine (6.53 g, 47 mmol) in 40 mL of pyridine. It was stirred at room temperature overnight and then the solvent was removed in vacuo, leaving a light green paste. The paste was dissolved in a minimum quantity of acetone and then triturated with ethyl acetate and placed in the freezer overnight. Glassy needles formed and were filtered and washed with ethyl acetate to yield 3.0 g of pure product (30%), m.p. 134°-135° C.
[Compound]
Name
5-(N',N'-Dimethylcarbamoyl)hydroxy-2-pyridine methylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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5.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-(5-hydroxy-2-pyridinemethylene) hydroxylamine
Quantity
6.53 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Synthesis routes and methods III

Procedure details

A mixture of 5-hydroxy-2-hydroxymethylpyridine (14 g) and MnO2 (100 g) in isopropylalcohol (600 mL) was stirred under N2 for 20 h. The reaction mixture was filtered and filtrate concentrated under vacuum affording a crude product as a solid (12 g). It was suspended in acetone/acetonitrile (25 mL each) and the solid residue was filtered off. It was washed with cold acetone/acetonitrile 1:1 mixture to give pure 5-hydroxypyridine-2-carboxaldehyde (3 g) as a solid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step One
Name
acetone acetonitrile
Quantity
25 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: How does the structure of 5-HP relate to its activity as an anticancer agent?

A1: The structure-activity relationship (SAR) of 5-HP and its analogs has been a subject of investigation. [] Researchers have explored how modifications to the thiosemicarbazone moiety and the aromatic ring can influence the compound's interaction with its target and affect its potency and selectivity. [] This information is crucial for developing more effective and targeted anticancer agents.

Q2: How does 5-HP interact with the ABCG2 transporter protein?

A2: Research has identified 5-HP as a novel substrate for the ABCG2 transporter protein. [] This transporter protein, often found overexpressed in drug-resistant cancer cells, plays a crucial role in mediating drug efflux, thereby reducing intracellular drug concentration and contributing to drug resistance. [] The identification of 5-HP as an ABCG2 substrate has implications for understanding its pharmacokinetic properties and potential for overcoming drug resistance. []

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